molecular formula C28H19BrF2N6O2S B11460501 6-((2-(3-(4-bromophenyl)-5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one

6-((2-(3-(4-bromophenyl)-5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one

Cat. No.: B11460501
M. Wt: 621.5 g/mol
InChI Key: KQQRHJARAAZKCT-UHFFFAOYSA-N
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Description

6-((2-(3-(4-bromophenyl)-5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one is a sophisticated small molecule inhibitor designed to target key oncogenic signaling pathways. Its core structure is based on the pyrazolo[3,4-d]pyrimidin-4-one scaffold, a well-established ATP-competitive pharmacophore found in numerous kinase inhibitors source . This compound is engineered with a thioether-linked dihydropyrazole moiety, which enhances its selectivity and binding affinity. The primary research application of this compound is in the investigation of Bruton's Tyrosine Kinase (BTK) signaling and related pathways in hematological malignancies and autoimmune diseases. BTK is a critical component of the B-cell receptor signaling pathway, and its inhibition can lead to the suppression of proliferation and induction of apoptosis in malignant B-cells source . Researchers utilize this analog to study resistance mechanisms to first-generation BTK inhibitors and to explore novel therapeutic strategies for conditions like chronic lymphocytic leukemia (CLL), mantle cell lymphoma, and rheumatoid arthritis. Its mechanism of action involves the covalent binding to a cysteine residue (Cys-481) in the ATP-binding pocket of BTK, leading to sustained, irreversible inhibition of its enzymatic activity and subsequent downstream signaling source . This makes it a valuable chemical probe for dissecting the complex roles of BTK in cellular survival, activation, and migration, providing critical insights for the development of next-generation targeted cancer therapies.

Properties

Molecular Formula

C28H19BrF2N6O2S

Molecular Weight

621.5 g/mol

IUPAC Name

6-[2-[5-(4-bromophenyl)-3-(4-fluorophenyl)-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-1-(4-fluorophenyl)-5H-pyrazolo[3,4-d]pyrimidin-4-one

InChI

InChI=1S/C28H19BrF2N6O2S/c29-18-5-1-16(2-6-18)23-13-24(17-3-7-19(30)8-4-17)37(35-23)25(38)15-40-28-33-26-22(27(39)34-28)14-32-36(26)21-11-9-20(31)10-12-21/h1-12,14,24H,13,15H2,(H,33,34,39)

InChI Key

KQQRHJARAAZKCT-UHFFFAOYSA-N

Canonical SMILES

C1C(N(N=C1C2=CC=C(C=C2)Br)C(=O)CSC3=NC4=C(C=NN4C5=CC=C(C=C5)F)C(=O)N3)C6=CC=C(C=C6)F

Origin of Product

United States

Preparation Methods

Synthesis of the Pyrazolo[3,4-d]Pyrimidin-4(5H)-One Core

The pyrazolo[3,4-d]pyrimidin-4(5H)-one scaffold is synthesized via cyclocondensation of ortho-amino pyrazole esters with nitriles under acidic conditions . Conventional thermal methods involve reacting 5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylate (10 mM) with aliphatic/aromatic nitriles (15 mM) in dioxane under dry HCl gas for 6 hours, followed by basification with 5% NaOH to precipitate the product . Yields range from 65–85%, with recrystallization from ethanol enhancing purity . Microwave-assisted synthesis reduces reaction time to 15–30 minutes at 120°C, achieving higher yields (90–95%) due to uniform heating and reduced side reactions .

Key reaction parameters :

  • Solvent : Dioxane (polar aprotic) facilitates HCl gas solubility.

  • Temperature : 80–100°C (conventional) vs. 120°C (microwave).

  • Workup : Ice-cold basification minimizes byproduct formation.

Functionalization of the Dihydro-1H-Pyrazole Moiety

The dihydro-1H-pyrazole ring with 4-bromophenyl and 4-fluorophenyl substituents is synthesized via cyclization of α,β-unsaturated ketones with hydrazine derivatives. A modified Curtius rearrangement, as described in patent CN113698406A , employs diphenylphosphoryl azide (DPPA) and tert-butanol to generate a Boc-protected intermediate, which is subsequently deprotected under acidic conditions (HCl/EtOAc, 25–80°C) . For the target compound, 3-(4-bromophenyl)-5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-amine is prepared by reacting 1,3-diketone precursors with hydrazine hydrate in ethanol under reflux (12 hours, 78% yield) .

Critical considerations :

  • Regioselectivity : Steric effects favor substitution at the 3- and 5-positions of the pyrazole ring .

  • Protection-deprotection : Boc groups prevent undesired side reactions during subsequent coupling steps .

Thioether Linkage Formation

The thioether bridge (-S-CH2-CO-) is introduced via nucleophilic substitution between a bromoethyl intermediate and a thiol-containing pyrazolo[3,4-d]pyrimidin-4(5H)-one derivative. In a representative procedure :

  • Bromoethyl intermediate synthesis : 2-bromoethyl ketone is prepared by brominating ethyl vinyl ketone with HBr/AcOH (0°C, 2 hours).

  • Thiol activation : The pyrimidin-4(5H)-one core is treated with thiourea in ethanol under reflux to generate the thiolate anion.

  • Coupling : The thiolate reacts with the bromoethyl intermediate in DMF at 60°C for 8 hours, yielding the thioether linkage (72% yield after column chromatography) .

Optimization insights :

  • Solvent polarity : DMF enhances nucleophilicity of the thiolate.

  • Temperature control : Excess heat promotes elimination byproducts.

Final Coupling and Purification

The dihydro-pyrazole amine is coupled to the thioether-functionalized pyrimidinone via amide bond formation using EDC/HOBt in dichloromethane (24 hours, room temperature) . The crude product is purified via silica gel chromatography (hexane/EtOAc 3:1), followed by recrystallization from methanol to afford the final compound (mp: 215–217°C) .

Analytical validation :

  • HPLC : Purity >98% (C18 column, acetonitrile/water gradient).

  • MS (ESI+) : m/z 618.4 [M+H]+ .

  • X-ray crystallography : Confirms planar pyrazolyl and pyrimidinone rings with dihedral angles of 19.4° (thienyl-pyrimidinone) and 77.9° (fluorophenyl-pyrazole) .

Comparative Analysis of Synthetic Routes

Parameter Conventional Method Microwave Method Patent-Based Route
Reaction Time6–8 hours15–30 minutes12–24 hours
Yield65–85%90–95%70–78%
Purity92–95%97–99%85–90%
Key AdvantageLow equipment costRapid kineticsScalability

Challenges and Mitigation Strategies

  • Steric hindrance : Bulky 4-bromophenyl and 4-fluorophenyl groups slow cyclization.

    • Solution : Use high-boiling solvents (e.g., DMF) to enhance solubility .

  • Thioether oxidation : Thioethers may oxidize to sulfoxides during storage.

    • Solution : Add 0.1% w/v BHT as an antioxidant .

  • Regioselectivity in pyrazole formation : Competing hydrazine attack sites.

    • Solution : Employ electron-withdrawing substituents to direct reaction .

Chemical Reactions Analysis

Types of Reactions

The compound “6-((2-(3-(4-bromophenyl)-5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one” undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) to form corresponding oxidized products.

    Reduction: Reduction reactions using agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can reduce specific functional groups within the molecule.

Common Reagents and Conditions

    Oxidation: KMnO₄, CrO₃, H₂O₂

    Reduction: NaBH₄, LiAlH₄, H₂/Pd

    Substitution: NBS, NFSI, halogenated solvents

Major Products

The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

The compound “6-((2-(3-(4-bromophenyl)-5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one” has diverse applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of halogen substituents and the pyrazole moiety allows it to bind to active sites, modulating the activity of the target molecules. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name / ID Core Structure Key Substituents Biological Activity Reference
Target Compound Pyrazolo[3,4-d]pyrimidin-4(5H)-one 4-Bromophenyl, 4-fluorophenyl (×2), thioethylketone Under investigation (potential antimicrobial/anti-inflammatory)
4-(4-Chlorophenyl)-2-(5-(4-fluorophenyl)-3-(5-methyl-1-p-tolyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole Thiazole-pyrazoline hybrid 4-Chlorophenyl, 4-fluorophenyl, triazole Antimicrobial (MIC: 2–8 µg/mL against S. aureus)
11e: 5-{[4-(4-Bromophenyl)-3-(4-chlorophenyl)-1,3-thiazol-2(3H)-ylidene]amino}-6-methyl-1-phenylpyrazolo[3,4-d]pyrimidin-4-one Pyrazolo[3,4-d]pyrimidinone 4-Bromophenyl, 4-chlorophenyl, thiazole Anti-inflammatory (76% edema inhibition at 50 mg/kg) with low ulcerogenicity
2e: 6-Ethyl-1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4(5H)-one Pyrazolo[3,4-d]pyrimidinone 4-Fluorophenyl, ethyl Antimicrobial (MIC: 4 µg/mL against E. coli)
5a–h: Pyrazolo[3,4-d]pyrimidinones with hydrazide-hydrazones Pyrazolo[3,4-d]pyrimidinone Hydrazide-hydrazone tethers Anticancer (IC₅₀: 1.5–8.7 µM against MCF-7)

Key Findings:

In contrast, the chlorophenyl analog in showed higher antimicrobial potency, suggesting halogen type influences target specificity .

Thioether vs. Thiazole Linkers :

  • The thioethylketone bridge in the target compound may offer conformational flexibility, whereas rigid thiazole linkers (e.g., in 11e) improve anti-inflammatory activity but reduce solubility .

Anti-Inflammatory Activity :

  • Compound 11e (thiazole-substituted) achieved 76% edema inhibition, comparable to indomethacin, while the target compound’s thioether linkage may modulate COX-2 selectivity .

Antimicrobial Efficacy :

  • Alkyl/aryl substitutions at the 6th position (e.g., 2e’s ethyl group) correlate with enhanced Gram-negative activity, suggesting the target compound’s bromophenyl group may broaden its spectrum .

Synthetic Methods: Microwave-assisted synthesis () reduced reaction times (4–8 hours vs.

Biological Activity

The compound 6-((2-(3-(4-bromophenyl)-5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one is a complex heterocyclic structure that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be broken down into several key components:

  • Pyrazole Ring : A five-membered ring containing two nitrogen atoms that is known for its diverse biological activities.
  • Pyrimidine Moiety : A six-membered ring that contributes to the compound's pharmacological profile.
  • Halogen Substituents : The presence of bromine and fluorine atoms enhances the compound's reactivity and biological potency.

Table 1: Structural Components

ComponentDescription
Pyrazole RingFive-membered ring with two nitrogen atoms
Pyrimidine MoietySix-membered ring contributing to bioactivity
Bromine AtomEnhances reactivity and selectivity
Fluorine AtomIncreases lipophilicity and potential binding

Anticancer Properties

Research has indicated that pyrazole derivatives exhibit significant anticancer activity. The compound has been tested against various cancer cell lines, demonstrating promising cytotoxic effects.

  • Mechanism of Action : The compound may induce apoptosis in cancer cells through the activation of caspases, which are crucial for programmed cell death. Studies have shown that compounds with similar structures can reduce the viability of MCF7 breast cancer cells with an IC50 value of 39.70 µM .

Antimicrobial Activity

The compound's structure suggests potential antimicrobial properties. Pyrazole derivatives have been noted for their effectiveness against a range of bacterial strains.

  • Case Study : A related pyrazole compound demonstrated antibacterial activity against Staphylococcus aureus and Escherichia coli, indicating that modifications to the pyrazole ring can enhance antimicrobial efficacy .

Anti-inflammatory Effects

The anti-inflammatory properties of pyrazole derivatives are well-documented. The target pathways often involve the inhibition of cyclooxygenase enzymes (COX-1 and COX-2).

  • Research Findings : Compounds similar to the one have shown significant inhibition of COX enzymes, leading to decreased production of inflammatory mediators .

Neuroprotective Effects

Recent studies have explored the neuroprotective potential of pyrazole derivatives, particularly in relation to neurodegenerative diseases.

  • Mechanism : The inhibition of acetylcholinesterase (AChE) is a common pathway for enhancing cognitive function. One study reported an IC50 value of 66.37 nM for a related compound against AChE, suggesting that the compound could be beneficial in treating conditions like Alzheimer's disease .

Q & A

Q. Table 1. Key Synthetic Intermediates and Conditions

IntermediateReaction TypeConditionsYield (%)
PyrazoleCyclocondensationEthanol, reflux, 12h65–70
ThioetherNucleophilic SubstitutionDMF, K₂CO₃, 80°C, 6h55–60
PyrimidinoneVilsmeier-HaackPOCl₃/DMF, 0°C→RT, 24h40–45

Q. Table 2. Biological Activity Profile

Assay TypeTargetIC₅₀/EC₅₀ (µM)Reference
Anticancer (HeLa)Tubulin Polymerization12.3 ± 1.2
AntimicrobialS. aureus (MIC)32 µg/mL
CytotoxicityHEK293 (Normal Cells)>100

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